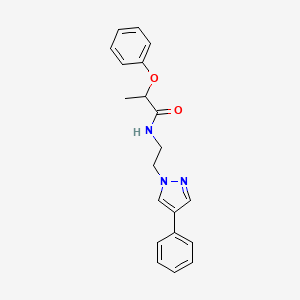

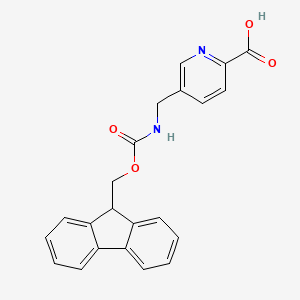

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide” is a synthetic compound . It is a member of the pyrazole family, which is a group of compounds with a five-membered heterocyclic aromatic ring structure comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds like “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide” is characterized by a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies and have been the focus of many techniques .Scientific Research Applications

- Researchers have investigated the antimicrobial properties of this compound. Notably, derivatives like 1a and 1b have demonstrated promising activity against microbial pathogens . Further studies explore its efficacy against specific bacteria, fungi, and viruses.

- The compound has been evaluated for its potential to inhibit the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase involved in cell signaling and cancer progression. Docking studies with newly synthesized hybrids containing this compound shed light on its interactions with EGFR .

- NNN pincer palladium(II) complexes containing ligands related to this compound have been synthesized. These complexes exhibit diverse reactivity and catalytic properties .

Antimicrobial Potential

EGFR Inhibition

Palladium Complexes and Catalysis

Mechanism of Action

Target of Action

Compounds containing a pyrazole moiety, such as this one, have been known to exhibit diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole-bearing compounds have been shown to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biochemical pathways, contributing to their broad range of biological activities .

Result of Action

Compounds with a pyrazole moiety have been associated with a range of biological activities, including antileishmanial and antimalarial effects .

Future Directions

Pyrazoles, including “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-16(25-19-10-6-3-7-11-19)20(24)21-12-13-23-15-18(14-22-23)17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFXKVVLFOLOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)

![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)

![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)